

effect of CENPB depletion on chromatin structure

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Compound of Interest

Compound Name: *CENPB Human Pre-designed
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An In-depth Technical Guide on the Effects of CENPB Depletion on Chromatin Structure

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Centromere Protein B (CENPB) is a foundational, sequence-specific DNA-binding protein that plays a pivotal, albeit non-essential, role in the architecture and function of mammalian centromeres. It recognizes and binds to a 17-bp motif known as the CENP-B box, located within the alpha-satellite DNA repeats that constitute the core of most human centromeres[1][2][3]. While cells can survive and divide without CENPB, its absence leads to significant defects in chromatin organization, resulting in compromised centromere integrity and an increase in genomic instability. This guide provides a detailed technical overview of the structural and functional consequences of CENPB depletion, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the underlying molecular pathways.

The Multifaceted Role of CENPB in Centromeric Chromatin Organization

CENPB is not merely a structural placeholder but an active regulator of the centromeric epigenetic landscape. Its functions are mediated through its distinct N-terminal DNA-binding domain and a C-terminal dimerization domain[3][4][5].

- **Higher-Order Chromatin Compaction:** Through its dimerization domain, CENPB molecules bound to different CENP-B boxes can interact, creating loops in the alpha-satellite DNA. This looping mechanism is critical for the proper compaction and three-dimensional organization of centromeric chromatin[6].
- **A Nexus for Chromatin Modifiers:** CENPB acts as a crucial recruitment platform for a variety of proteins that establish and maintain the unique chromatin environment of the centromere. It balances the formation of both open, euchromatic states and closed, heterochromatic states[1].
 - **Heterochromatin Formation:** CENPB recruits the histone methyltransferase Suv39h1 and Heterochromatin Protein 1 (HP1), which mediate the trimethylation of Histone H3 at lysine 9 (H3K9me3), a hallmark of constitutive heterochromatin[1].
 - **Euchromatin and Histone Variant Deposition:** Conversely, CENPB also recruits factors associated with more open chromatin. This includes the H3K36 methyltransferase ASH1L, which promotes a chromatin state permissive for the assembly of the centromere-specific histone H3 variant, CENP-A[1]. Furthermore, CENPB is essential for the SUMO-dependent recruitment of the Daxx/ATRAX chaperone complex, which is responsible for depositing the histone variant H3.3 into centromeric repeats[7].
- **Stabilization of the Kinetochore Foundation:** CENPB directly interacts with and stabilizes other key constitutive centromere proteins, including CENP-A and CENP-C[1][8][9]. This interaction is vital for maintaining optimal levels of CENP-C, a critical scaffold protein for the assembly of the outer kinetochore, which connects the chromosome to spindle microtubules[8].

Structural and Functional Consequences of CENPB Depletion

The depletion of CENPB, typically achieved via siRNA-mediated knockdown or genetic knockout, triggers a cascade of defects that undermine centromere structure and fidelity of chromosome segregation.

- **Disrupted Higher-Order Structure:** The loss of CENPB eliminates the protein-mediated DNA loops, leading to impaired compaction of centromeric chromatin. This structural deficit

compromises the integrity of the centromere, particularly under the pulling forces exerted by microtubules during mitosis, resulting in increased centromere fragility[6].

- **Altered Epigenetic Landscape:** The absence of CENPB as a recruitment platform leads to a significant reduction in the centromeric localization of its binding partners.
 - **Reduced H3.3 Deposition:** Depletion of CENPB substantially diminishes the association of the Daxx chaperone with alpha-satellite DNA, leading to a failure to properly load the histone variant H3.3 at the centromere[7].
 - **Imbalanced Histone Modifications:** The loss of CENPB disrupts the balance of histone modifications. The recruitment of both heterochromatin factors (Suv39h1) and open chromatin factors (ASH1L) is impaired, leading to a dysregulated epigenetic state[1].
- **Destabilization of the Core Centromere:** CENPB depletion directly impacts the stability of the core kinetochore foundation.
 - **Loss of CENP-C:** The most immediate and critical consequence is a significant reduction in the levels of CENP-C at the centromere. Studies have shown that CENPB depletion can cause a loss of up to 50% of centromeric CENP-C[8]. This reduction weakens the link between the centromeric chromatin and the outer kinetochore machinery.
- **Increased Chromosome Instability (CIN):** The culmination of these structural and molecular defects is a marked increase in the rate of chromosome mis-segregation. Cells lacking CENPB exhibit a higher frequency of mitotic errors, including misaligned chromosomes at the metaphase plate and the formation of micronuclei in interphase, a direct result of whole chromosome loss[7][8][10].

Quantitative Data Summary

The effects of CENPB depletion on centromeric components and chromosome stability have been quantified in several studies. The tables below summarize these findings.

Table 1: Effect of CENPB Depletion on Centromeric Protein and Histone Variant Levels

Target Component	Cell Type	Depletion Method	Quantitative Effect	Reference
CENP-C	Human DLD-1 & RPE-1	siRNA	~50% reduction in centromeric levels	[8]
CENP-C	Human CENP-A ^{-/-} cells	siRNA	Near-total loss of centromeric CENP-C	[8]
Daxx	Human HEp-2	siRNA	Substantial reduction in association with α -satellite repeats	[7]
H3.3	Human HEp-2	siRNA (targeting Daxx/ATRAX)	Reduced levels at centromeric (CEN) and pericentromeric (periCEN) repeats	[7]

| ASH1L | Human HeLa | siRNA | ~69% decrease in enrichment on centromeric alphoid DNA | [1] |

Table 2: Effect of CENPB Depletion on Chromosome Segregation Fidelity

Phenotype	Cell Line	Depletion/Knockout Method	Quantitative Effect	Reference
Mitotic Errors	Human DLD-1	siRNA	~2-fold increase in mitotic errors	[8]
Micronuclei Formation	Human CENP-A ^{-/-} cells	siRNA	~60% of interphase cells contained micronuclei	[8]

| Chromosome Instability (CIN) | Mouse Embryonic Fibroblasts | Gene Knockout | Chronically elevated rate of chromosome mis-segregation [\[\[7\]\[8\]\[10\]](#) |

Key Experimental Protocols

Investigating the effects of CENPB depletion requires a combination of molecular and cell biology techniques. Below are detailed protocols for core methodologies.

siRNA-Mediated Depletion of CENPB

This protocol describes the transient knockdown of CENPB in cultured human cells.

- **Cell Culture:** Plate human cells (e.g., HeLa, RPE-1) in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
- **Transfection Reagent Preparation:** For each well of a 6-well plate, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium (e.g., Opti-MEM). In a separate tube, dilute 20 pmol of CENPB-targeting siRNA or a non-targeting control siRNA into 100 µL of the same medium.
- **Complex Formation:** Combine the diluted siRNA and lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
- **Transfection:** Add the 200 µL of siRNA-lipid complex dropwise to the cells.

- **Incubation and Analysis:** Incubate the cells for 48-72 hours. Harvest cells for downstream analysis, such as Western blotting to confirm protein depletion, immunofluorescence, or Chromatin Immunoprecipitation (ChIP).

Chromatin Immunoprecipitation (ChIP) and qPCR

This protocol is used to quantify the association of specific proteins (e.g., Daxx, CENP-C) with centromeric DNA following CENPB depletion.

- **Cross-linking:** Treat siRNA-transfected cells with 1% formaldehyde directly in the culture medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.
- **Cell Lysis:** Wash cells twice with ice-cold PBS. Scrape cells and lyse them in a buffer containing protease inhibitors.
- **Chromatin Shearing:** Sonicate the nuclear lysate to shear chromatin into fragments of 200-800 bp. Centrifuge to pellet debris.
- **Immunoprecipitation (IP):** Pre-clear the chromatin lysate with Protein A/G beads. Incubate a portion of the lysate (input control) separately. Incubate the remaining lysate overnight at 4°C with an antibody specific to the target protein (e.g., anti-CENP-C) or a control IgG.
- **Immune Complex Capture:** Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.
- **Washing:** Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
- **Elution and Reverse Cross-linking:** Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating the eluates and the input control at 65°C overnight in the presence of high salt.
- **DNA Purification:** Purify the DNA using a standard column-based method.
- **Quantitative PCR (qPCR):** Perform qPCR using primers specific for alpha-satellite DNA repeats to quantify the amount of immunoprecipitated centromeric DNA. Normalize the

results to the input control and compare the enrichment between CENPB-depleted and control samples[7].

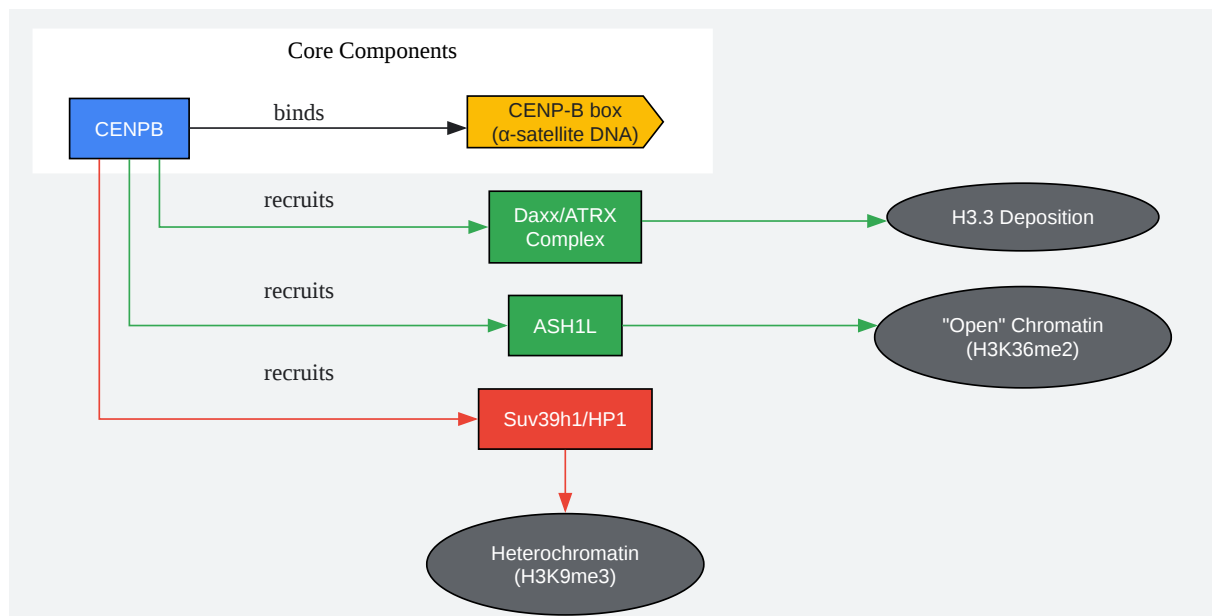
Immunofluorescence and Microscopy

This method is used to visualize and quantify protein levels at centromeres and to score mitotic defects.

- **Cell Preparation:** Grow cells treated with control or CENPB siRNA on glass coverslips.
- **Fixation and Permeabilization:** Fix the cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
- **Antibody Staining:** Incubate with primary antibodies (e.g., anti-CENP-C, anti-CREST) diluted in blocking buffer for 1-2 hours. After washing, incubate with fluorescently-labeled secondary antibodies for 1 hour.
- **Mounting and Imaging:** Stain DNA with DAPI and mount the coverslips on microscope slides. Acquire images using a confocal or widefield fluorescence microscope.
- **Image Analysis:** Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity of proteins at individual centromeres (identified by CREST staining). For scoring mitotic defects, manually count the percentage of cells exhibiting misaligned chromosomes or lagging chromatids[8].

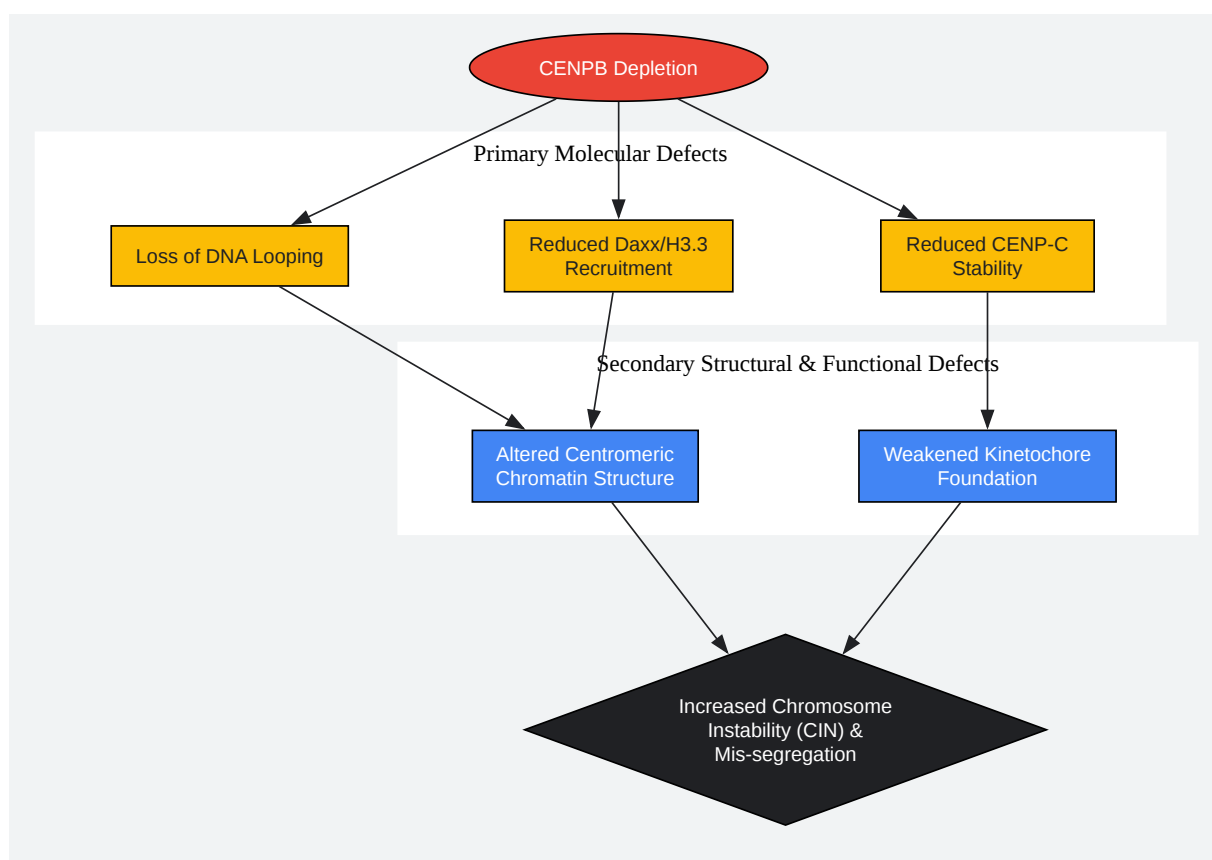
Visualizing the Impact of CENPB Depletion

The following diagrams, generated using the DOT language, illustrate the molecular pathways involving CENPB and the consequences of its absence.



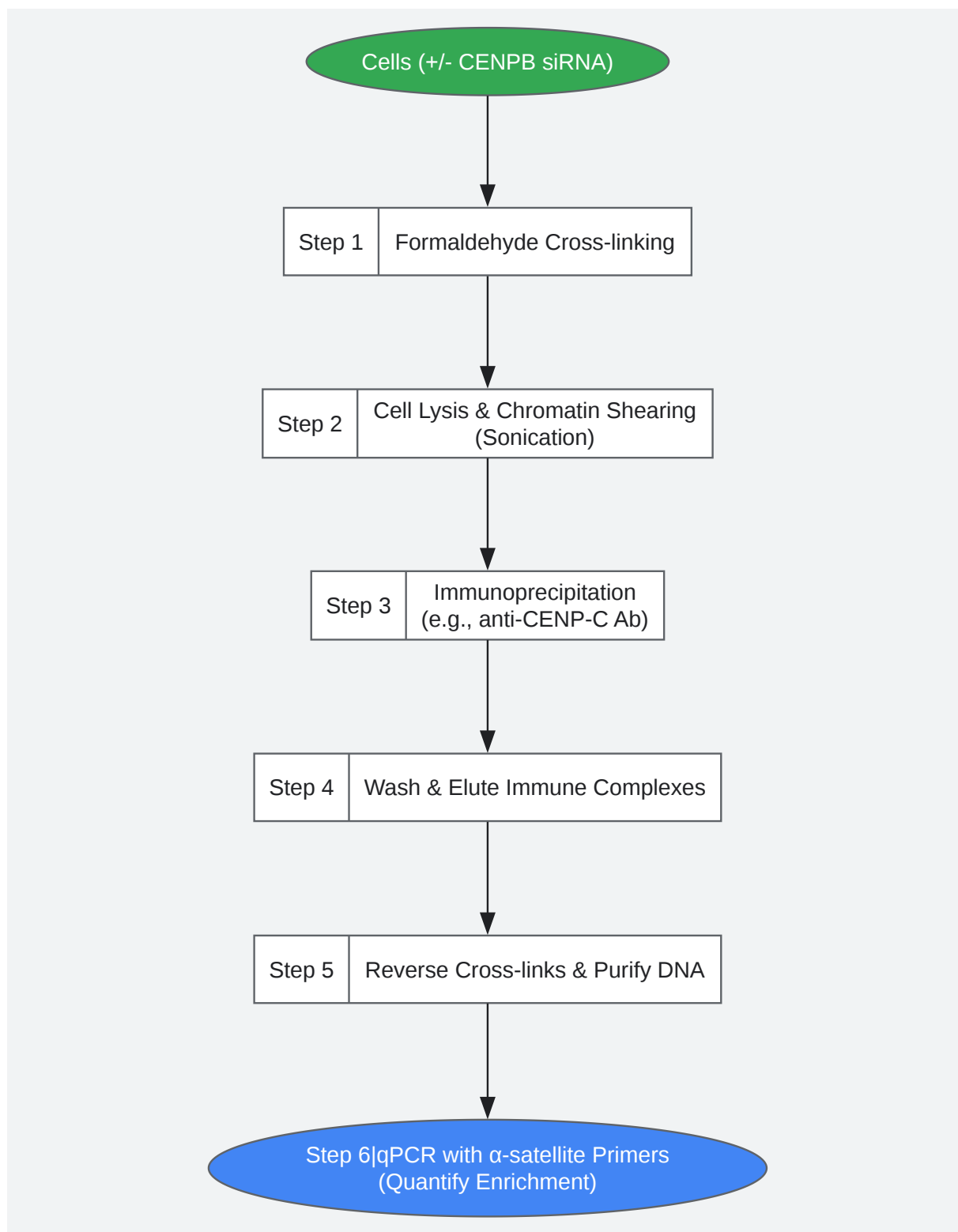
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Caption: CENPB's role as a master regulator of the centromeric chromatin environment.



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Caption: Logical flow of the consequences stemming from CENPB depletion.



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Caption: Simplified experimental workflow for Chromatin Immunoprecipitation (ChIP).

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